四氟硼酸硝鎓

描述

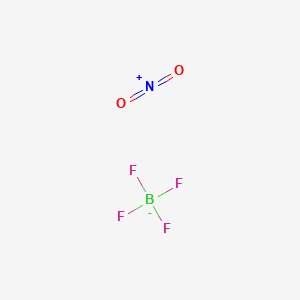

Nitronium tetrafluoroborate, also known as nitrosyl tetrafluoroborate, is a chemical compound with the chemical formula NOBF4 . It is a colorless crystalline solid that reacts with water to form corrosive acids HF and HNO3 . It must be handled under water-free conditions .

Synthesis Analysis

Nitronium tetrafluoroborate can be prepared by adding a mixture of anhydrous hydrogen fluoride and boron trifluoride to a nitromethane solution of nitric acid or dinitrogen pentoxide .Molecular Structure Analysis

Nitronium tetrafluoroborate is a salt of nitronium cation and tetrafluoroborate anion . It has a linear formula of NO2BF4 . The molecular weight of Nitronium tetrafluoroborate is 132.81 .Chemical Reactions Analysis

Nitronium tetrafluoroborate has been shown to be a versatile nitrating agent for nitrogen compounds . It gives the corresponding N-nitro derivative when reacted with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .Physical And Chemical Properties Analysis

Nitronium tetrafluoroborate is a colorless crystalline solid . It is sparsely soluble in many organic solvents .科学研究应用

NO2BF4 \text{NO}_2\text{BF}_4 NO2BF4

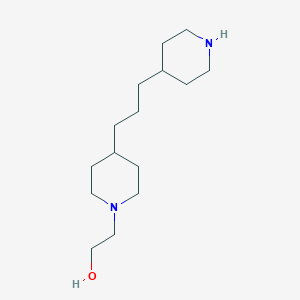

), focusing on six distinct applications. Each application is detailed in its own section with a clear and descriptive heading.Synthesis of Dopamine D1 Receptor Antagonists

Nitronium tetrafluoroborate: is utilized in the synthesis of analogs of SCH 39166, which are potent and selective dopamine D1 receptor antagonists . These compounds have significant implications in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease.

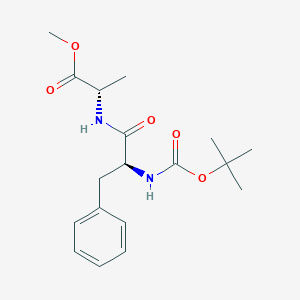

Development of Anticonvulsant Agents

The compound is also a key reactant in the preparation of the anticonvulsant agent SB-406725A . This highlights its role in advancing treatments for conditions like epilepsy and other seizure-related disorders.

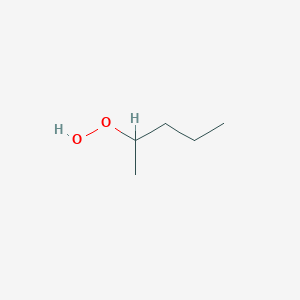

Anticancer Research

Nitronium tetrafluoroborate: is used to create nitro-derivatives of chlorambucil conjugated to prasterone and pregnenolone . These derivatives are being researched for their potential as anticancer agents, offering new avenues in cancer therapy.

Potentiometric Potassium Ion Sensors

In the field of analytical chemistry, it aids in the formation of nano-sized cryptomelane particles . These particles are essential for developing potentiometric potassium ion sensors, which are crucial for various biochemical and medical analyses.

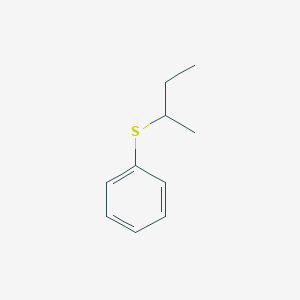

Nitrating Agent in Organic Synthesis

As a versatile nitrating agent, Nitronium tetrafluoroborate reacts with secondary aliphatic amines, carbamate esters, and primary amides to produce corresponding N-nitro derivatives . This application is fundamental in the synthesis of various organic compounds.

Oxidizing Agent in Battery Technology

It serves as an oxidizing agent in high-power lithium-ion battery technology . This application is particularly relevant for large-scale uses, such as in plug-in hybrid vehicles, underscoring its importance in the development of sustainable energy solutions.

安全和危害

未来方向

属性

IUPAC Name |

nitronium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVZMPONLYFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[N+](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014531 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White nearly odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Nitronium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Nitronium tetrafluoroborate | |

CAS RN |

13826-86-3 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)